Reactive Blue 2

Description

conjugated to sepharose for affinity column for serum albumin; dye is a potent inhibitor of protein synthesis in some mammalian cell extracts

Propriétés

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMGXZJTCOARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12236-82-7, 79241-87-5 | |

| Record name | Cibacron Blue F 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Anthraquinone Dye

An In-Depth Technical Guide to the Chemical Structure and Applications of Reactive Blue 2

Reactive Blue 2, also known by trade names such as Cibacron Blue F3GA and Procion Blue HB, is a synthetic anthraquinone dye that holds significant importance beyond the textile industry, extending into the realms of biochemical research and pharmaceutical development.[1][2] Structurally, it is characterized by a complex polyaromatic chromophore linked to a reactive monochlorotriazine group, which enables it to form stable covalent bonds with substrates.[2][3] While its primary industrial application is the dyeing of cellulosic and proteinaceous fibers like cotton, wool, and silk, its unique ability to mimic the structure of nucleotide cofactors such as NAD⁺ and ATP has made it an invaluable tool for scientists.[2][4] This guide provides a detailed exploration of the chemical structure of Reactive Blue 2, its synthesis, mechanism of action, and its critical applications in protein purification and enzyme inhibition for a professional audience in research and drug development.

Core Chemical Structure and Identifiers

The molecular architecture of Reactive Blue 2 is a composite of three key functional units: an anthraquinone chromophore, a diamino-sulfonate bridging group, and a monochlorotriazine reactive moiety. This specific arrangement is responsible for its vibrant blue color, aqueous solubility, and its reactivity towards nucleophilic groups on substrates.[1][4]

The central chromophore is based on a 1-amino-4-anilinoanthraquinone-2-sulfonic acid core. This large, planar aromatic system is the primary determinant of the dye's color. The triazine ring, containing a reactive chlorine atom, serves as the anchor that covalently attaches the dye to hydroxyl or amino groups on target molecules.[3][5]

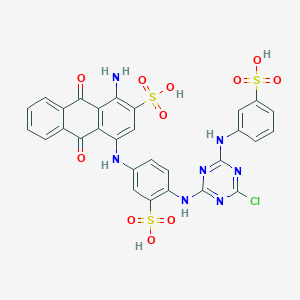

Below is a diagram illustrating the key functional components of the Reactive Blue 2 molecule.

Caption: Key functional units of the Reactive Blue 2 molecule.

Quantitative and structural identifiers for Reactive Blue 2 are summarized in the table below for precise identification and reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-amino-4-[[4-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dioxoanthracene-2-sulfonic acid | [1][6] |

| CAS Number | 12236-82-7 | [1][7] |

| Molecular Formula | C₂₉H₂₀ClN₇O₁₁S₃ | [1][8] |

| Molecular Weight | 774.2 g/mol | [1][6] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | [1] |

| InChI Key | JQYMGXZJTCOARG-UHFFFAOYSA-N | [1][6] |

| Synonyms | Cibacron Blue F3GA, Procion Blue HB, C.I. 61211, Affi-Gel Blue | [1][2][8] |

Physicochemical Properties

The physical and chemical characteristics of Reactive Blue 2 dictate its handling, stability, and application scope.

| Property | Value | Source(s) |

| Appearance | Dark blue powder or saline suspension | [7][8] |

| Solubility | Soluble in water | [8][9] |

| Storage Temperature | 2-8°C | [7][8] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [8][10] |

| λmax | ~607-610 nm | [7] |

Chemical Synthesis Pathway

The synthesis of Reactive Blue 2 is a multi-step process involving the sequential condensation of several key intermediates. The general manufacturing method involves three main stages.[4][7]

-

First Condensation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromamine acid) is condensed with 2,5-Diaminobenzenesulfonic acid. This step forms the core anilino-anthraquinone structure.

-

Second Condensation: The product from the first step is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction attaches the reactive triazine ring to the chromophore.

-

Third Condensation: Finally, the dichlorotriazine intermediate is reacted with either 3-Aminobenzenesulfonic acid (metanilic acid) or 4-Aminobenzenesulfonic acid (sulfanilic acid) to yield the final Reactive Blue 2 molecule.[2][4][7]

The following diagram outlines this synthetic workflow.

Caption: Simplified synthesis pathway for Reactive Blue 2.

Mechanism of Action

As a Reactive Dye

The "reactive" nature of Reactive Blue 2 stems from the electrophilic character of the carbon atoms in the monochlorotriazine ring.[5] The chlorine atom is an effective leaving group. Under alkaline conditions (typically pH > 9), nucleophilic groups, such as the hydroxyl groups of cellulose or the amino groups of wool and silk, attack a carbon atom on the triazine ring.[3][5] This results in a nucleophilic substitution reaction, displacing the chloride ion and forming a highly stable, covalent ether or amine linkage between the dye and the substrate. This covalent bond is the basis for the excellent wash fastness of reactive dyes.[5]

As a Biological Ligand

In a biochemical context, the sulfonated polyaromatic structure of Reactive Blue 2 allows it to act as an affinity ligand, effectively mimicking the shape and electrostatic profile of nucleotide cofactors like ATP, NAD⁺, and NADP⁺.[2][7] This pseudo-affinity makes it a powerful tool for separating and purifying a wide range of nucleotide-binding proteins, including kinases, dehydrogenases, and other enzymes.[9] It binds non-covalently to the nucleotide-binding pocket of these proteins through a combination of electrostatic and hydrophobic interactions.[11] This interaction is reversible, allowing for the subsequent elution and recovery of the purified protein.

Application in Affinity Chromatography: Protein Purification

Dye-ligand affinity chromatography using immobilized Reactive Blue 2 (e.g., Cibacron Blue Sepharose or Affi-Gel Blue) is a widely used, cost-effective, and scalable technique for single-step protein purification.[9][11] Its broad specificity for nucleotide-binding enzymes and albumin makes it a versatile tool in both research and industrial settings.[2][12]

Experimental Protocol: Purification of a Nucleotide-Binding Protein

This protocol provides a generalized workflow. Causality: The choice of buffers, salt concentrations, and elution strategy is critical and must be optimized for each specific target protein. The protocol is self-validating through the analysis of collected fractions, which confirms the presence and purity of the target protein at each stage.

Materials:

-

Affinity Column: Pre-packed column with immobilized Reactive Blue 2 (e.g., Affi-Gel Blue Gel).

-

Equilibration/Binding Buffer: e.g., 20 mM Tris-HCl, pH 7.5.

-

Wash Buffer: Equilibration buffer with moderate salt concentration (e.g., 0.5 M NaCl in 20 mM Tris-HCl, pH 7.5) to remove weakly bound, non-specific proteins.

-

Elution Buffer:

-

High Salt Option: High salt concentration (e.g., 1.5-2.0 M NaCl in 20 mM Tris-HCl, pH 7.5) to disrupt electrostatic interactions.

-

Specific Ligand Option: Equilibration buffer containing a competitive ligand (e.g., 5-10 mM ATP or NAD⁺) to specifically displace the target protein.

-

-

Clarified Protein Lysate: Cell or tissue extract containing the target protein, centrifuged and filtered (0.45 µm) to remove debris.

-

Spectrophotometer and SDS-PAGE analysis equipment.

Workflow: The process involves five key stages: equilibration, sample loading, washing, elution, and regeneration.

Caption: General workflow for protein purification via Reactive Blue 2 affinity chromatography.

Step-by-Step Methodology:

-

Column Equilibration:

-

Equilibrate the affinity column by washing it with 5-10 column volumes (CV) of Equilibration/Binding Buffer.

-

Rationale: This step ensures the column's packed bed is at the correct pH and ionic strength for optimal binding of the target protein.

-

-

Sample Loading:

-

Load the clarified protein lysate onto the equilibrated column at a controlled flow rate.

-

Collect the flow-through fraction for later analysis.

-

Rationale: A slow flow rate maximizes the interaction time between the target protein and the immobilized dye, promoting efficient binding.

-

-

Washing:

-

Wash the column with 5-10 CV of Wash Buffer.

-

Monitor the absorbance of the eluate at 280 nm until it returns to baseline. Collect wash fractions.

-

Rationale: This step removes proteins that are not bound or are only weakly and non-specifically adsorbed to the matrix, increasing the purity of the final product.[13]

-

-

Elution:

-

Apply the chosen Elution Buffer to the column.

-

If using high salt: Apply a step gradient of 1.5 M or 2.0 M NaCl.

-

If using a specific ligand: Apply the buffer containing NAD⁺ or ATP.

-

Begin collecting fractions immediately. Monitor the protein elution peak by absorbance at 280 nm.

-

Rationale: High salt concentrations disrupt the ionic interactions holding the protein to the dye. A competitive ligand will bind to the protein's active site, causing it to be released from the dye matrix, offering a more specific elution method.[13]

-

-

Analysis and Regeneration:

-

Analyze the flow-through, wash, and elution fractions using SDS-PAGE to determine the presence and purity of the target protein. An enzyme activity assay can also be performed on the eluted fractions.

-

After elution, regenerate the column by washing with high salt buffer followed by extensive washing with the equilibration buffer, preparing it for future use.

-

Conclusion

Reactive Blue 2 is a molecule of dual identity. As a robust textile dye, its chemistry is defined by the covalent bond it forms with fibers via its triazine anchor. For researchers and drug development professionals, its true value lies in its structural mimicry of biological nucleotides. This property transforms it from a simple colorant into a sophisticated scientific tool for affinity purification and enzymatic study. A thorough understanding of its chemical structure is fundamental to leveraging its full potential in separating, purifying, and characterizing a vast array of important biological molecules.

References

-

PubChem. (n.d.). Reactive Blue 2. National Center for Biotechnology Information. Retrieved from [Link]

-

World Dye Variety. (2012, May 15). Reactive Blue 2. Retrieved from [Link]

-

LookChem. (n.d.). Reactive Blue 2 | CAS 12236-82-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Reactive Blue 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of the applied reactive dye Reactive Blue 2. Retrieved from [Link]

-

Enoch Dye. (n.d.). Reactive blue 2 TDS. Retrieved from [Link]

-

IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). reactive blue-2. Retrieved from [Link]

-

ChemWhat. (n.d.). REACTIVE BLUE 2 CAS#: 12236-82-7. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). reactive blue-2. Retrieved from [Link]

-

Wikipedia. (n.d.). Dye-ligand affinity chromatography. Retrieved from [Link]

- Google Patents. (n.d.). EP0021351B1 - Formazan reactive blue dyes, a process for their preparation and a process for dyeing cellulose fibers therewith.

-

PubChem. (n.d.). Reactive Blue 21. National Center for Biotechnology Information. Retrieved from [Link]

-

Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Reactive dye. Retrieved from [Link]

-

Science.gov. (n.d.). dye reactive blue: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). Genotoxic activity of the dyes reactive blue 2 (RB2) and reactive green 19 (RG19) and disperse red 1 (DR1) assessed by the Comet assay with human dermal equivalents. Retrieved from [Link]

-

ScienceDirect. (1999). Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors. European Journal of Pharmacology, 376(2), 175-181. Retrieved from [Link]

- Google Patents. (n.d.). CN106590026A - Reactive blue dye and preparation and application thereof.

-

Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]

Sources

- 1. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactive Blue 2 – Wikipedia [de.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Reactive dye - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. REACTIVE BLUE 2 CAS#: 12236-82-7 [m.chemicalbook.com]

- 8. Cas 12236-82-7,REACTIVE BLUE 2 | lookchem [lookchem.com]

- 9. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]

- 10. chemwhat.com [chemwhat.com]

- 11. conductscience.com [conductscience.com]

- 12. bio-rad.com [bio-rad.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma of P2Y Receptor Blockade: A Technical Guide to the Mechanism of Action of Reactive Blue 2

For Immediate Release

A Deep Dive into the Antagonistic Properties of a Widely Used, Non-Selective Pharmacological Tool

This technical guide provides an in-depth exploration of the mechanism of action of Reactive Blue 2 as a P2Y receptor antagonist. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical properties, receptor selectivity, and downstream signaling effects of this complex anthraquinone dye. Through a synthesis of technical data and field-proven insights, this guide aims to equip scientists with the critical knowledge to effectively utilize and interpret data from studies involving Reactive Blue 2.

Introduction: The P2Y Receptor Family and the Role of Antagonists

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. These receptors are ubiquitously expressed and play crucial roles in a myriad of physiological processes, including platelet aggregation, neurotransmission, and inflammation. The family consists of eight distinct subtypes in mammals: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[1] The diverse functions of these receptors make them attractive targets for therapeutic intervention. Pharmacological antagonists are indispensable tools for dissecting the specific roles of these receptor subtypes in health and disease.

Reactive Blue 2, a derivative of anthraquinone, has been historically employed as a P2 receptor antagonist.[2][3] Its complex chemical structure, however, contributes to its promiscuous binding profile, a critical consideration for researchers.[4]

The Chemical Nature of Reactive Blue 2

Reactive Blue 2 (RB-2) is a sulfonated anthraquinone dye.[4] Commercially available preparations of Reactive Blue 2 are often a mixture of constitutional isomers, which can contribute to variability in experimental results.[2] The presence of multiple sulfonate groups imparts a strong negative charge to the molecule, a feature that likely influences its interaction with the positively charged residues in the binding pockets of P2Y receptors.

Mechanism of Action: Unraveling the Antagonism

The primary mechanism of action of Reactive Blue 2 is the blockade of P2Y receptor function. However, the precise nature of this antagonism is multifaceted and subtype-dependent.

A Notoriously Non-Selective Antagonist

A crucial aspect of Reactive Blue 2's pharmacological profile is its profound lack of selectivity. It is known to antagonize not only multiple P2Y receptor subtypes but also P2X receptors, which are ligand-gated ion channels.[2][3] This non-selectivity is a significant limitation and a potential source of experimental artifacts. Researchers must exercise caution when interpreting data obtained using Reactive Blue 2 as a "P2Y-selective" antagonist.

Mode of Antagonism: A Competitive Interaction

Evidence suggests that for certain P2Y receptor subtypes, such as P2Y1, Reactive Blue 2 acts as a competitive antagonist. This is supported by findings where the inhibitory effect of Reactive Blue 2 can be overcome by increasing the concentration of the agonist.[5] This competitive interaction implies that Reactive Blue 2 likely binds to the orthosteric site, the same site as the endogenous nucleotide agonists. However, the possibility of non-competitive or allosteric mechanisms at other P2Y subtypes cannot be entirely ruled out without further investigation.

Binding Site: An Unresolved Question

Despite its long history of use, the precise binding site of Reactive Blue 2 on any P2Y receptor has not been definitively elucidated through techniques like X-ray crystallography or site-directed mutagenesis. It is hypothesized that the negatively charged sulfonate groups of Reactive Blue 2 interact with positively charged amino acid residues within the nucleotide binding pocket of P2Y receptors. Mutagenesis studies on P2Y2 and P2Y4 receptors with other anthraquinone derivatives suggest that these compounds may bind to either the orthosteric or an allosteric site depending on their specific chemical structures.[6]

P2Y Receptor Subtype Selectivity Profile of Reactive Blue 2

The inhibitory potency of Reactive Blue 2 varies across different P2Y receptor subtypes. The following table summarizes the available quantitative data.

| Receptor Subtype | IC50/Ki (µM) | Comments | Reference |

| P2Y1-like | 7.7 (IC50) | Tested on guinea-pig taenia coli. | [2] |

| P2Y2 | Weak antagonist | Tested on bovine aortic endothelial cells. | [5] |

| P2X1 | 28.4 (IC50) | Tested on rat vas deferens, demonstrating P2X activity. | [2] |

This table will be updated as more quantitative data for other P2Y subtypes becomes available.

Downstream Signaling Pathways Affected by Reactive Blue 2 Antagonism

By blocking P2Y receptors, Reactive Blue 2 inhibits their downstream signaling cascades. The specific pathways affected depend on the G protein to which the particular P2Y receptor subtype couples.

-

Gq/11-coupled P2Y Receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Reactive Blue 2, by blocking these receptors, would inhibit these calcium and PKC-mediated signaling events.[7]

-

Gi/o-coupled P2Y Receptors (P2Y12, P2Y13, P2Y14): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. For instance, at the P2Y12 receptor, this leads to the activation of PI3 kinase and downstream effectors like Akt and Rap1b, crucial for platelet aggregation.[8][9][10] Antagonism by Reactive Blue 2 would therefore lead to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, along with the inhibition of PI3K signaling.

Figure 1. Simplified schematic of Gq and Gi-coupled P2Y receptor signaling pathways and their inhibition by Reactive Blue 2.

Experimental Protocols for Characterizing P2Y Receptor Antagonism

To assess the antagonistic properties of compounds like Reactive Blue 2, several key in vitro assays are employed. The choice of assay depends on the specific P2Y receptor subtype and its signaling pathway.

Radioligand Binding Assay

This assay directly measures the ability of an unlabeled compound (like Reactive Blue 2) to compete with a radiolabeled ligand for binding to the receptor. It is a powerful tool for determining the binding affinity (Ki) of an antagonist.

Step-by-Step Methodology for a Competitive Radioligand Binding Assay (Example: P2Y12 Receptor):

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human P2Y12 receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation (5-10 µg of protein), a fixed concentration of a P2Y12-selective radioligand (e.g., [3H]2MeSADP), and varying concentrations of the unlabeled antagonist (Reactive Blue 2).

-

Incubation: Incubate the mixture at 25°C for 30-60 minutes to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

Figure 2. A generalized workflow for a competitive radioligand binding assay to determine the inhibitory potency of a compound like Reactive Blue 2.

Inositol Phosphate Accumulation Assay

This functional assay is suitable for Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11). It measures the accumulation of inositol phosphates (IPs), second messengers produced upon receptor activation.

Step-by-Step Methodology for an Inositol Phosphate Accumulation Assay (Example: P2Y1 Receptor):

-

Cell Culture and Labeling: Culture cells expressing the P2Y1 receptor and label them overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

Pre-incubation with Antagonist: Pre-incubate the labeled cells with varying concentrations of Reactive Blue 2 for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Stimulate the cells with a P2Y1 receptor agonist (e.g., ADP) in the presence of lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Extraction of Inositol Phosphates: Lyse the cells and extract the soluble inositol phosphates.

-

Purification and Quantification: Separate the [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the antagonist concentration to determine the IC50 value.

Limitations and Considerations for Using Reactive Blue 2

Given its non-selective nature, researchers must be aware of the limitations and potential for misinterpretation when using Reactive Blue 2.

-

Off-target effects: Inhibition of P2X receptors and other P2Y subtypes can confound results.

-

Purity of the compound: The presence of isomers in commercial preparations can lead to batch-to-batch variability.

-

Potential for non-specific interactions: As a dye, Reactive Blue 2 may interact non-specifically with other proteins in the experimental system.

It is highly recommended to use more selective antagonists whenever possible to validate findings obtained with Reactive Blue 2.

Conclusion and Future Directions

Reactive Blue 2 has served as a foundational tool in the study of P2Y receptors. However, its utility is hampered by its lack of selectivity. This guide has provided a comprehensive overview of its mechanism of action, highlighting its competitive antagonism at some P2Y subtypes and its broad inhibitory profile. The detailed experimental protocols offer a framework for researchers to characterize the effects of this and other P2Y receptor antagonists.

The future of P2Y receptor research lies in the development and utilization of highly selective antagonists for each subtype. Such tools will be instrumental in elucidating the precise physiological and pathophysiological roles of individual P2Y receptors and in the development of novel therapeutics with improved target specificity and reduced off-target effects. The derivatization of the Reactive Blue 2 scaffold has already led to the identification of more selective P2Y receptor antagonists, demonstrating the potential of this chemical class in drug discovery.[12]

References

-

Müller, T., et al. (2003). Constitutional isomers of Reactive Blue 2 - selective P2Y-receptor antagonists? Naunyn-Schmiedeberg's Archives of Pharmacology, 367(4), 363-371. [Link]

-

Murugappan, S., & Kunapuli, S. P. (2006). The P2Y12 receptor: a central role in platelet activation. The FEBS Journal, 273(17), 3871-3879. [Link]

-

Bailey, M. A., et al. (2003). Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors. Biochemical Pharmacology, 66(8), 1469-1476. [Link]

-

Hardy, A., et al. (2005). P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms. Blood, 105(9), 3552-3560. [Link]

-

Hechler, B., et al. (2006). The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413. Journal of Thrombosis and Haemostasis, 4(6), 1339-1346. [Link]

-

Amisten, S., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6734. [Link]

-

Vajdovich, P., et al. (2018). Contribution of the P2Y12 receptor-mediated pathway to platelet hyperreactivity in hypercholesterolemia. Scientific Reports, 8(1), 1-13. [Link]

-

Baqi, Y., et al. (2020). Discovery and characterization of P2Y2 receptor antagonists supported by site-directed mutagenesis studies. Biochimica et Biophysica Acta (BBA)-General Subjects, 1864(4), 129501. [Link]

-

ResearchGate. (n.d.). P2Y12 and P2Y1 receptors and their downstream intracellular pathways. Retrieved from [Link]

-

Barrett, M. O., et al. (2021). Therapeutic potential for P2Y2 receptor antagonism. Purinergic Signalling, 17(3), 367-381. [Link]

-

Grote, J., et al. (2005). Structure-activity Relationships of Novel P2-receptor Antagonists Structurally Related to Reactive Blue 2. Current Medicinal Chemistry, 12(24), 2895-2911. [Link]

-

ResearchGate. (n.d.). Chemical structures of reactive blue 2 and analogs and structure of Bay u 9421, an analog of suramin. Retrieved from [Link]

-

Rice, W. R., & Singleton, F. M. (1989). Reactive blue 2 selectively inhibits P2y-purinoceptor-stimulated surfactant phospholipid secretion from rat isolated alveolar type II cells. British journal of pharmacology, 97(1), 158-162. [Link]

-

von Kügelgen, I. (2019). Pharmacological characterisation of P2Y receptor subtypes. Acta Physiologica, 227(S644), e13299. [Link]

-

Kahan, C., et al. (1995). Stimulation of the P2Y Purinergic Receptor on Type 1 Astroglia Results in Inositol Phosphate Formation and Calcium Mobilization. Journal of Neurochemistry, 64(6), 2530-2540. [Link]

-

Rice, W. R., & Singleton, F. M. (1989). Reactive blue 2 selectively inhibits P2y-purinoceptor-stimulated surfactant phospholipid secretion from rat isolated alveolar type II cells. British journal of pharmacology, 97(1), 158-162. [Link]

-

Namasivayam, V., et al. (2022). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 65(18), 11956-11993. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

-

Baqi, Y., et al. (2020). Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies. Biochimica et Biophysica Acta (BBA)-General Subjects, 1864(4), 129501. [Link]

-

PubChem. (n.d.). Reactive Blue 2. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

El-Sabbagh, S., et al. (2024). Characterization of [3H]AZ12464237 as a high affinity, non-nucleotide antagonist radioligand for the P2Y12 receptor. bioRxiv. [Link]

-

Bertrand, O., et al. (1994). Toxicity studies on Reactive Blue-2 leached from affinity material exposed to extreme chemical conditions. Bioseparation, 4(5), 299-309. [Link]

-

Zhang, K., et al. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 115-118. [Link]

-

Sittampalam, G. S., et al. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Wikipedia. (n.d.). DNA-encoded chemical library. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of P2Y1 receptor-selective antagonists on 10 M ADP-induced... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Constitutional isomers of Reactive Blue 2 - selective P2Y-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of the P2Y12 receptor-mediated pathway to platelet hyperreactivity in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Properties of C.I. Reactive Blue 2 for UV-Vis Analysis: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the spectroscopic properties of C.I. Reactive Blue 2 (RB2), an anthraquinone-based dye, with a specific focus on its characterization and quantification using Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the foundational principles of UV-Vis analysis as they apply to RB2, detailing its spectral profile, the influence of environmental factors such as pH, and a validated protocol for accurate concentration determination. This document is intended to serve as an essential resource for researchers in analytical chemistry, materials science, and drug development who utilize RB2 as a ligand, probe, or model compound.

Introduction: The Significance of Reactive Blue 2

C.I. Reactive Blue 2 (CAS 12236-82-7) is a synthetic organic compound belonging to the anthraquinone class of dyes.[1][2] Its molecular structure features a complex aromatic system derived from anthraquinone, which acts as the primary chromophore, linked to a reactive chlorotriazine ring.[2][3] This reactive group allows it to form covalent bonds with substrates, a property exploited in textile dyeing.[1]

Beyond its industrial use, the rigid, polycyclic structure of RB2 has made it a valuable tool in biochemical and pharmaceutical research. It is widely known for its ability to mimic the binding of nucleotide cofactors, making it a potent inhibitor of various enzymes and a popular ligand for affinity chromatography in protein purification.[2] Given its role in these high-stakes applications, the ability to accurately and reliably quantify RB2 in aqueous solutions is paramount. UV-Vis spectroscopy offers a simple, cost-effective, and non-destructive method for this purpose.[4] This guide explains the causality behind the spectroscopic behavior of RB2 and provides a robust framework for its analysis.

Foundational Principles: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum.[4][5] The technique is predicated on the principle that specific molecules absorb photons of light, causing electrons to transition from a lower energy ground state to a higher energy excited state.[4][5] The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—conjugated systems of pi electrons like those in the anthraquinone core of RB2.[6]

The relationship between absorbance and concentration is defined by the Beer-Lambert Law, a cornerstone of quantitative spectroscopy.[7][8]

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to the molecule at a specific wavelength.

-

b is the path length of the light through the sample (typically 1 cm for a standard cuvette).

-

c is the concentration of the absorbing species (in mol L⁻¹).

This law establishes that for a given substance and path length, absorbance is directly proportional to concentration, forming the basis for quantitative analysis.[4][7]

Spectroscopic Profile of Reactive Blue 2

The UV-Vis spectrum of a molecule is its electronic fingerprint. For RB2, this fingerprint is dominated by its extensive conjugated system.

Chemical Structure and Chromophore

The color and UV-Vis absorption of RB2 are dictated by its anthraquinone core. This structure contains multiple conjugated double bonds, which lower the energy required for electronic transitions, pushing the absorption into the visible region of the spectrum and imparting its characteristic blue color.[2]

Caption: Key functional components of Reactive Blue 2.

UV-Vis Absorption Spectrum

A typical UV-Vis spectrum of RB2 in an aqueous solution exhibits two main absorption regions:

-

Visible Region: A strong, broad absorption band with a maximum (λmax) around 615 nm .[9] This peak is responsible for the dye's brilliant blue appearance and is the result of n → π* transitions within the highly conjugated anthraquinone chromophore.

-

UV Region: One or more absorption peaks are observed in the UV range, typically between 200-300 nm.[10] These arise from π → π* transitions within the aromatic rings of the anthraquinone and aniline structures.[10]

The peak in the visible region (λmax ≈ 615 nm) is almost always used for quantitative analysis because it is more specific to the dye and less prone to interference from other UV-absorbing compounds that might be present in a complex matrix.[7]

Key Spectroscopic Parameters

The following table summarizes the essential properties of Reactive Blue 2.

| Property | Value | Source(s) |

| C.I. Name | Reactive Blue 2 | [1] |

| CAS Number | 12236-82-7 | [1][2] |

| Molecular Formula | C₂₉H₁₇ClN₇Na₃O₁₁S₃ | [1] |

| Molecular Weight | 840.11 g/mol | [1] |

| λmax (Visible) | ~615 nm | [9] |

| λmax (UV) | ~230-300 nm | [10] |

| Molar Absorptivity (ε) | ~7.0 x 10³ L mol⁻¹ cm⁻¹ at λmax | [9] |

Factors Influencing the Spectrum

The electronic environment of the chromophore dictates the precise absorption profile. Therefore, experimental conditions must be controlled to ensure reproducibility.

-

Effect of pH: The pH of the solution can alter the protonation state of the amine and sulfonic acid groups on the RB2 molecule.[11] While some reactive dyes are stable across a wide pH range (e.g., pH 2-8), significant shifts can occur under highly acidic or alkaline conditions.[9][12] Deprotonation of amine groups can increase conjugation, leading to a bathochromic shift (red shift, to longer wavelengths) and a hyperchromic effect (increased absorbance).[11] Conversely, protonation can decrease conjugation, causing a hypsochromic shift (blue shift, to shorter wavelengths).[11] For consistent results, it is critical to buffer or maintain a constant pH for all measurements.

-

Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the stability of the ground and excited states of the dye, potentially shifting the λmax. While this guide focuses on aqueous solutions, researchers working with mixed-solvent systems must be aware of this effect.

-

Dye Aggregation: At high concentrations or in the presence of high salt concentrations, dye molecules can aggregate.[13] This stacking of molecules alters the electronic interactions, often leading to a broadening of the absorption peak and a deviation from the Beer-Lambert Law. Preparing samples at concentrations within the linear range of the assay is crucial to avoid this.

Quantitative Analysis Protocol: A Self-Validating System

This section provides a step-by-step methodology for determining the concentration of an unknown RB2 solution. The protocol's integrity is based on the creation of a calibration curve, which validates the instrument's response and adherence to the Beer-Lambert Law under the specific experimental conditions.[14]

Caption: Experimental workflow for quantitative analysis of RB2.

Experimental Protocol

Objective: To determine the concentration of an unknown Reactive Blue 2 solution.

Materials:

-

Reactive Blue 2 powder (analytical grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Deionized water or appropriate buffer (e.g., 10 mM Phosphate Buffer, pH 7.0)

-

UV-Vis Spectrophotometer

-

Quartz or polystyrene cuvettes (1 cm path length)

Methodology:

-

Preparation of Primary Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of RB2 powder.

-

Dissolve the powder in a small amount of the chosen solvent (e.g., deionized water) in a 100 mL volumetric flask.

-

Ensure complete dissolution before filling the flask to the calibration mark with the solvent. Mix thoroughly. This is your 100 mg/L stock solution.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions from the stock solution to prepare a series of at least five standards. For example, to create 10 mg/L, 5 mg/L, 2.5 mg/L, 1.25 mg/L, and 0.625 mg/L standards in 10 mL volumetric flasks.

-

Causality Check: Using a series of standards rather than a single point ensures the measurement is within the instrument's linear range and validates the Beer-Lambert relationship for your specific conditions.[4][14]

-

-

Spectrophotometer Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the wavelength to the known λmax of RB2 (~615 nm). If unsure, perform a wavelength scan (400-800 nm) using a mid-range standard to determine the precise λmax.

-

Fill a cuvette with the solvent used for dilutions (the "blank").[14] Place it in the spectrophotometer and zero the absorbance. This step subtracts the absorbance of the solvent and cuvette, ensuring that only the absorbance of the analyte is measured.

-

-

Measurement and Calibration Curve Construction:

-

Measure the absorbance of each standard solution, starting from the most dilute and working up to the most concentrated. Rinse the cuvette with the next sample before filling to minimize cross-contamination.

-

Record the absorbance values for each known concentration.

-

Plot Absorbance (y-axis) versus Concentration (x-axis).

-

Apply a linear regression to the data points. The resulting equation will be in the form y = mx + b, where 'm' is the slope and 'b' is the y-intercept.

-

-

Validation and Measurement of Unknown:

-

The calibration is considered valid if the coefficient of determination (R²) is ≥ 0.99.

-

Measure the absorbance of your unknown sample. Important: If the absorbance is higher than your most concentrated standard, dilute the unknown sample with a known factor to bring its absorbance within the calibrated range.

-

Use the linear regression equation to calculate the concentration of the unknown sample. Rearrange the equation: Concentration (x) = (Absorbance (y) - b) / m .

-

If you diluted the unknown, multiply the calculated concentration by the dilution factor to get the original concentration.

-

Conclusion

C.I. Reactive Blue 2 possesses distinct spectroscopic properties, characterized by a strong absorbance maximum in the visible region around 615 nm. This feature, governed by its anthraquinone chromophore, makes UV-Vis spectroscopy an ideal technique for its quantitative analysis. By understanding the principles of the Beer-Lambert Law and controlling key experimental variables like pH and concentration, researchers can implement the robust, self-validating protocol described herein. This methodology ensures accurate and reproducible quantification of Reactive Blue 2, a critical requirement for its effective use in scientific research and development.

References

- The Basics of UV-Vis Spectrophotometry. Agilent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9K3qaMF9gteyobFaY8vmcI3KxuwcwrW1QjRYLi04ho82vWaIgb649uNZ0Zf5VdnLeEaEU3wPj1MiiXVcEXSKMSuyg8eoDlrQXilIHE5X0B6u49B03eaOAKyKqm73zS7Kqtw7XKNimmpBwKvjxeae3evZ4LIQ0dknkZPk1cCiXJyU8BHxnpdNvAbXVYtlXACoyvEMZdtZM3-s=]

- Reactive Blue 2. World dye variety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHujIDk-BrbP5wc_m7B6Xio4yMSfJbwvbt-1PabqrNZDDchBdzGryV5IbZe3coFGuMD_JFuCOCKV9xYkMMGkAjHlZXqpaF7ri6yjHZFMqLfZNFiVVMioEwX1cdFMO7fNVBQ7HicJ_BpdHfr21A8zEqlfM31jKVgbj6rQAgO]

- What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Surplus Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ZZi8BaIPsrJ2VgfmayFEbSR3pku96ybbmmqKZUdrn1G_i9fewG2LckmiCouxskOdyQlkDcodLY8mBKxRhhy7X1YozhXjyf8a8mj3Q96_W1Av-SOxSBga8TPOHtT41m0GtQL19v_-4I8kKfqSiromQX2on_I112n_2ItqCJFpQDg7uk7P7Q==]

- What is UV-Visible/UV-Vis Spectroscopy? Principles Overview. Agilent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcZ255QhQNWxYbaow3BITlHBLMSRs0_3Mz54DrX83qwJubIGldTvzw_J0fJxRy3q5WX3upgSwgidMOvwpyipNHGAcqsLpiC1A1Rt_78jLwx8t8xLUQXuvTZWjhCYn5thMkm-SiJRANi0oETNmaGUL3hIRUvpAIIb_JSTtMr61TVQiDyzyFBDpPVmUHx4viWLdUf4_pqis8IzAm-qHjX89J8f8wLFksgKbGWt1-jDNDRgNtqYeLXLjG4D3nJJOvG5dW]

- Ultraviolet–visible spectroscopy. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlUaG4fuB3IH1u6_kPQ7xglZC7emn0PX9tyeMbVkfU1hU1ePPZGfGrUkTD3yZhYGah2N2sEpYUFk0W_AqTsxT40N-qNni8Nmyv8L5_LqpBeYLKw-7_UszYGrkMyiSrtfnh1hldL0DYKkgjPUpW1U_0yePkh4pUgi8KwDHvwzkntK8=]

- UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Microbe Notes. [URL: https://vertexaisearch.cloud.google.

- Structure of the applied reactive dye Reactive Blue 2. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-the-applied-reactive-dye-Reactive-Blue-2_fig9_330456187]

- Reactive Blue 2. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Reactive-Blue-2]

- How To Calculate Concentration In UV Spectroscopy?. Chemistry For Everyone - YouTube. [URL: https://www.youtube.

- How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. ResearchGate. [URL: https://www.researchgate.

- Using Spectrophotometer To Determine Concentration (UV/VIS). PROAnalytics. [URL: https://pro-analytics.

- How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology. [URL: http://ejournal.upi.edu/index.php/ijost/]

- Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Science Department. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_nfU_IPemW5YKnQqOD5duodrTFQalDGETXg2Yv00kqTj79x_JYZUeyj0TYwUjvyw4G7bDuWCYqRjkwXjpbM03H_QyFofHUtMdjHfahy-iHeswWeE69ocMlCEdgqZKgo5ui1dowUxPsqPZayr4PsZ6bLvDCC6A4lZKg3pWB8KE_dowfqpKuCB6o7nrvIzAHsSgOV9mhDPRohfsM5bx8Ck=]

- Absorption spectra of dye. Brilliant Blue 18 mg L À 1 (1), Reactive... ResearchGate. [URL: https://www.researchgate.net/figure/Absorption-spectra-of-dye-Brilliant-Blue-18-mg-L-1-1-Reactive-Blue-18-mg-L-1-2_fig2_228803158]

- Ultraviolet-visible spectra of C.I. Reactive Blue 21 solutions with salt and auxiliaries. ResearchGate. [URL: https://www.researchgate.net/figure/Ultraviolet-visible-spectra-of-CI-Reactive-Blue-21-solutions-with-salt-and_fig5_323491959]

- Effect of pH on ʎmax & εmax in UV-visible spectroscopy. YouTube. [URL: https://www.youtube.

- Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgD1vFVPfuWTIPJIj7gQRgnx-t93CwFiTPdrwxJi8Xq6Yo5xvL2weWVnsKWdDqs2C9L8AG7aL42mHa8BQxkTVYoIny202MVhBd--oAwmvkc-G49QM0Z1Vwyw7QZmbBItFJfNifPwZNIr7D]

- Absorption spectra of textile dye Reactive Blue 19. ResearchGate. [URL: https://www.researchgate.net/figure/Absorption-spectra-of-textile-dye-Reactive-Blue-19_fig1_228643870]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. What Is the Principle of UV-Vis Spectroscopy and Why It Matters [connect.ssllc.com]

- 6. researchgate.net [researchgate.net]

- 7. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. thescipub.com [thescipub.com]

- 13. researchgate.net [researchgate.net]

- 14. science.valenciacollege.edu [science.valenciacollege.edu]

A Technical Guide to the Solubility of Reactive Blue 2 for Laboratory Applications

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Reactive Blue 2 (C.I. 61211), a widely used anthraquinone dye in both textile applications and biomedical research. For researchers, scientists, and drug development professionals, understanding the precise solubility of this compound in various laboratory solvents is paramount for preparing accurate stock solutions, ensuring experimental reproducibility, and achieving reliable results in applications ranging from enzyme inhibition assays to affinity chromatography. This document details known quantitative solubility data, explores key factors influencing dissolution, and presents a validated, step-by-step protocol for determining solubility in any desired solvent system.

Introduction to Reactive Blue 2

Reactive Blue 2, also known by trade names such as Procion Blue HB and Cibacron Blue F3G-A, is a sulfonated triazine dye belonging to the anthraquinone structural class.[1][2][3] Its molecular structure features a reactive chlorotriazinyl group, originally designed to form covalent bonds with hydroxyl groups on cellulose fibers in the textile industry.[1] However, this same structural motif, along with its overall conformation, allows it to act as an effective ligand, notably as an antagonist for P2Y purinoceptors and an inhibitor for various nucleotide-dependent enzymes.[3][4][5] This dual utility makes it a valuable tool in diverse scientific fields.

-

Molecular Formula: C₂₉H₂₀ClN₇O₁₁S₃ (may vary with salt form)[2]

The Critical Role of Solubility in Research Applications

The efficacy of Reactive Blue 2 in any experimental context begins with its proper dissolution. Inaccurate solubility assumptions can lead to significant experimental artifacts, including:

-

Inaccurate Concentration: Undissolved particulate matter leads to stock solutions with a lower-than-calculated concentration, directly impacting dose-response curves and kinetic calculations.

-

Poor Reproducibility: The presence of micro-precipitates can cause variability between experiments as the amount of solubilized compound changes.

-

Assay Interference: Insoluble particles can interfere with optical measurements (e.g., absorbance or fluorescence assays) by scattering light and can physically obstruct microfluidic devices.

Therefore, establishing a clear and reliable solubility profile is not a trivial preliminary step but a foundational requirement for scientific integrity.

Quantitative Solubility Profile of Reactive Blue 2

Reactive Blue 2 is generally characterized as a blue powder with good solubility in water.[1][3] However, for scientific applications requiring high-concentration stock solutions, organic solvents are often necessary. The known quantitative solubility data is summarized below.

| Solvent | Chemical Formula | Solubility (at ambient temperature) | Molar Concentration (Approx.) | Notes |

| Water | H₂O | 10 mg/mL[4][6] | ~12.9 mM | Sonication or gentle heating is recommended to facilitate dissolution.[4][6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 110 mg/mL[4][6] | ~142.1 mM | The hygroscopic nature of DMSO can impact solubility; use of newly opened solvent is advised.[4] Sonication is recommended.[6] |

| Ethanol | C₂H₅OH | < 1 mg/mL (Effectively Insoluble)[4][6] | < 1.3 mM | Not a recommended solvent for preparing stock solutions. |

Note: Solubility data for other common laboratory solvents such as Dimethylformamide (DMF), Acetone, Methanol, and Isopropanol are not widely reported in standard chemical datasheets. The experimental protocol provided in Section 5.0 is designed to enable researchers to determine these values empirically.

Factors Influencing Solubility

The dissolution of Reactive Blue 2 is not solely dependent on the choice of solvent. Several physical factors can significantly influence the rate and extent of solubility:

-

Temperature: For most solid solutes, solubility increases with temperature. Gentle warming can aid in dissolving Reactive Blue 2, particularly in aqueous solutions. However, it is crucial to ensure the compound's stability at elevated temperatures to prevent degradation.

-

pH: As a sulfonated compound, the ionization state of Reactive Blue 2 can be influenced by pH, which in turn may affect its solubility in aqueous buffers. The provided solubility in water is typically for neutral pH.

-

Mechanical Agitation: Physical energy is critical to break down solute aggregates and increase the interaction between solute and solvent molecules. Sonication is explicitly recommended for both water and DMSO to achieve the reported solubility values, indicating that it is a critical process step.[6] Vortexing is also an effective method.

-

Purity and Salt Form: The purity of the dye and its specific salt form (e.g., sodium salt) can affect its solubility characteristics.

Experimental Protocol for Solubility Determination

This protocol provides a robust, self-validating method for determining the solubility of Reactive Blue 2 in a target solvent. The principle is based on the gravimetric analysis of a saturated solution.

Materials:

-

Reactive Blue 2 powder

-

Target solvent (e.g., DMF, Acetone)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer and/or bath sonicator

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated pipettes

-

Pre-weighed, low-adsorption microcentrifuge tubes (2 mL)

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Supersaturated Mixture:

-

Accurately weigh approximately 15-20 mg of Reactive Blue 2 into a 2 mL microcentrifuge tube. Record the exact mass.

-

Rationale: Starting with an excess of solute ensures that the saturation point will be reached.

-

Add 1.0 mL of the target solvent to the tube.

-

-

Equilibration:

-

Cap the tube securely and vortex vigorously for 2 minutes.

-

Place the tube in a bath sonicator for 15 minutes.

-

Transfer the tube to a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and equilibrate for at least 4 hours (overnight is recommended).

-

Rationale: Extended equilibration at a constant temperature is critical to ensure the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically trapped supersaturated state.

-

-

Separation of Saturated Supernatant:

-

After equilibration, visually confirm that solid, undissolved dye remains at the bottom of the tube. If no solid is present, more dye must be added and the equilibration step repeated.

-

Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet all undissolved material.

-

Rationale: Centrifugation ensures a clear separation of the saturated liquid phase from the excess solid phase without the need for filtration, which could introduce errors.

-

-

Gravimetric Analysis:

-

Carefully open the tube and, without disturbing the pellet, accurately pipette a known volume (e.g., 500 µL) of the clear supernatant into a pre-weighed microcentrifuge tube. Record the exact weight of the empty tube.

-

Place the new tube with the supernatant, uncapped, into a drying oven (e.g., 60-80 °C) or a vacuum desiccator until the solvent has completely evaporated and the weight is constant.

-

Weigh the tube containing the dried solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the pre-weighed tube mass from the final dried mass.

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant transferred in mL)

-

Repeat the measurement at least twice to ensure reproducibility.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination protocol described in Section 5.0.

Caption: Workflow for empirical determination of Reactive Blue 2 solubility.

Practical Recommendations for Stock Solution Preparation

Based on the available data and established laboratory practices, the following recommendations are provided for preparing solutions of Reactive Blue 2:

-

For High-Concentration Stock Solutions (>100 mM): Use high-quality, anhydrous DMSO. Given its high solubility limit (≥110 mg/mL), DMSO is the ideal solvent for creating concentrated stocks that can be stored at -20°C or -80°C and diluted into aqueous buffers for final working concentrations.[4][6]

-

For Aqueous Working Solutions (≤10 mg/mL): Reactive Blue 2 can be dissolved directly in water or common biological buffers (e.g., PBS, TRIS).[6]

-

Aiding Dissolution: Regardless of the solvent, always use mechanical agitation. Sonication is highly effective and recommended.[6] Vortexing is a suitable alternative. For aqueous solutions, gentle warming can be applied if necessary.

-

Filtration: After dissolution, it is good practice to sterilize and remove any remaining microparticulates by filtering the solution through a 0.22 µm syringe filter, especially for cell-based assays.

Conclusion

A thorough understanding of the solubility of Reactive Blue 2 is fundamental to its effective use in scientific research. While it exhibits good aqueous solubility (10 mg/mL) and excellent solubility in DMSO (≥110 mg/mL), it is practically insoluble in ethanol.[4][6] For solvents where data is unavailable, the provided gravimetric protocol offers a reliable method for empirical determination. By adhering to these guidelines and understanding the factors that influence dissolution, researchers can ensure the preparation of accurate, reproducible, and effective solutions of Reactive Blue 2 for their experimental needs.

References

-

Procion Blue HB | Reactive Blue 2 | Triazine Dyes - TargetMol.

-

Reactive Blue 2 - World dye variety.

-

Reactive blue 2 TDS - Enoch dye.

-

Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem, National Center for Biotechnology Information.

-

REACTIVE BLUE 2 CAS#: 12236-82-7 - ChemicalBook.

-

A new method for the determination of the solubility of disperse dyes - ResearchGate.

-

Reactive Blue 222 93051-44-6 wiki - Guidechem.

-

Dye Solubility Test | PDF - Scribd.

-

The chemical structures of the textile dyes studied: (A) reactive blue... | Download Scientific Diagram - ResearchGate.

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay - National Institute of Environmental Health Sciences.

-

Reactive Blue 222 - World dye variety.

-

Procion Blue HB (Reactive Blue 2) | Purinergic Antagonist - MedchemExpress.com.

-

Laboratory Protocol - TLC Analysis of Food Dyes - King's College London.

-

2.2: Solubility Lab - Chemistry LibreTexts.

-

Reactive Blue 2 | CAS 12236-82-7 | Chemical-Suppliers.

-

CAS 12236-82-7 Reactive blue 2 - Alfa Chemistry.

-

Reactive Blue PN2R - FI Dye Chem.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. REACTIVE BLUE 2 CAS#: 12236-82-7 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Procion Blue HB | Reactive Blue 2 | Triazine Dyes | TargetMol [targetmol.com]

A Senior Application Scientist's Guide to Reactive Blue 2 as a Fluorescent Probe in Molecular Biology

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Reactive Blue 2 as a versatile fluorescent probe in molecular biology. Moving beyond a simple recitation of protocols, this guide delves into the core principles of its application, the causality behind experimental choices, and the practical insights essential for robust and reproducible results. We will explore the photophysical properties of Reactive Blue 2, its mechanism of action as a fluorescent reporter, and its utility in studying protein conformation, enzyme kinetics, and ligand binding. Detailed, field-proven protocols are provided, alongside guidance on data interpretation and troubleshooting.

Introduction: Unveiling the Potential of a Common Dye

Reactive Blue 2, also known by its industrial name Cibacron Blue F3GA, is a dichloro-triazine reactive dye with an anthraquinone chromophore.[1][2] While its primary application has been in the textile industry for its vibrant blue color and ability to form covalent bonds with fibers, the very properties that make it an excellent dye also render it a powerful tool in the molecular biology laboratory.[2] Its ability to interact with and report on the microenvironment of biomolecules, particularly proteins, has led to its adoption as a fluorescent probe.

The core strengths of Reactive Blue 2 lie in its:

-

Environmental Sensitivity: The fluorescence of Reactive Blue 2 is highly dependent on its local environment. This solvatochromism allows it to act as a reporter on changes in polarity and hydrophobicity, often associated with protein conformational changes or ligand binding.[3]

-

Reactivity: The reactive triazine group can form stable, covalent bonds with nucleophilic groups on proteins, such as the ε-amino group of lysine residues, enabling site-specific labeling.

-

Spectral Properties: It possesses excitation and emission maxima in the visible range, making it compatible with standard fluorescence instrumentation.

This guide will equip you with the knowledge to leverage these properties for your research, transforming a simple dye into a sophisticated molecular reporter.

Core Principles: Photophysics and Mechanism of Fluorescence

The utility of any fluorescent probe is grounded in its photophysical properties. Understanding these is not just academic; it is critical for experimental design and data interpretation.

Spectral Characteristics

The fluorescence of a molecule is characterized by its excitation and emission spectra. While the exact wavelengths can shift depending on the solvent and binding partners, representative values are crucial for setting up instrumentation.

| Property | Wavelength Range (nm) | Notes |

| Excitation Maximum (λex) | ~610-640 | The peak wavelength of light absorbed to induce fluorescence. |

| Emission Maximum (λem) | ~660-680 | The peak wavelength of light emitted. The shift to a longer wavelength is known as the Stokes shift.[4] |

This data is a generalized representation. It is imperative to determine the precise spectral characteristics of Reactive Blue 2 in your specific experimental buffer and in the presence of your target molecule.

The Mechanism of Environmental Sensitivity: From Quenching to Enhancement

In an aqueous solution, free Reactive Blue 2 exhibits relatively low fluorescence quantum yield. This is due to various non-radiative decay pathways, including vibrational relaxation and quenching by water molecules. However, upon binding to a protein, particularly within a hydrophobic pocket, its fluorescence properties can change dramatically.

This phenomenon is the cornerstone of its use as a probe. The change in fluorescence can manifest as:

-

Fluorescence Enhancement: Sequestration within a non-polar protein interior shields the dye from solvent quenching, leading to a significant increase in fluorescence intensity.

-

Spectral Shifts (Bluedrift or Redshift): Changes in the polarity of the microenvironment around the bound dye can alter the energy levels of its excited state, resulting in a shift of the emission maximum to shorter (blueshift) or longer (redshift) wavelengths.[4][5] A blueshift typically indicates a more hydrophobic environment.[4]

The triazine ring of Reactive Blue 2 is known to mimic the binding of nucleotide cofactors like NAD(P)H and ATP, making it a particularly effective probe for enzymes that utilize these molecules.

Applications in Molecular Biology: A Practical Overview

The unique properties of Reactive Blue 2 open up a range of applications for studying biomolecular structure and function.

Probing Protein Conformation and Dynamics

Changes in protein conformation are fundamental to their function. Reactive Blue 2 can be used as a reporter for these changes. For instance, the binding of a substrate or an allosteric effector to an enzyme can induce a conformational change that alters the environment of a bound Reactive Blue 2 molecule, leading to a measurable change in fluorescence.[6]

Investigating Ligand Binding

The binding of a ligand to a protein can be monitored by observing the change in fluorescence of either pre-labeled protein or by displacement of the dye. In a direct binding assay, the fluorescence of Reactive Blue 2 is monitored as the ligand is titrated in. If the ligand binds to the same site as the dye, it will displace it, leading to a decrease in fluorescence.

Enzyme Kinetics and Inhibition Studies

For enzymes that have a binding site for Reactive Blue 2, its fluorescence can be used to monitor the kinetics of the enzymatic reaction.[7][8] The binding of substrates or inhibitors can be detected through changes in the dye's fluorescence, providing insights into the enzyme's mechanism of action.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable to a wide range of proteins.

Covalent Labeling of Proteins with Reactive Blue 2

This protocol describes the covalent attachment of Reactive Blue 2 to a protein via its amine-reactive triazine group.

Rationale: The reaction is performed at a slightly alkaline pH to ensure that the primary amine groups of lysine residues are deprotonated and thus more nucleophilic.

Materials:

-

Purified protein of interest (at least 2 mg/mL)

-

Reactive Blue 2

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.[9] Ensure the buffer does not contain any primary amines (e.g., Tris), as these will compete with the protein for reaction with the dye.

-

Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Reactive Blue 2 in anhydrous DMF or DMSO.[10]

-

Labeling Reaction: While gently stirring the protein solution, slowly add the Reactive Blue 2 stock solution. A typical starting point is a 10- to 20-fold molar excess of dye to protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine and incubating for another 30 minutes.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

Workflow for Covalent Protein Labeling:

Caption: Principle of a ligand displacement assay using Reactive Blue 2.

Data Interpretation and Considerations

Controls are Critical

-

Inner Filter Effect: At high concentrations, the probe or other components in the solution can absorb the excitation or emission light, leading to an apparent decrease in fluorescence. Always run a control with the dye alone to assess this.

-

Non-specific Binding: Assess the binding of Reactive Blue 2 to a control protein that is not expected to have a specific binding site.

-

Ligand Fluorescence: Ensure that the ligand itself is not fluorescent at the excitation and emission wavelengths used for Reactive Blue 2.

Quantitative Analysis

The degree of labeling (DOL), or the molar ratio of dye to protein, should be determined after purification. This can be calculated using the absorbance of the protein at 280 nm and the absorbance of Reactive Blue 2 at its maximum absorbance wavelength, along with their respective extinction coefficients.

Advantages and Limitations

| Advantages | Limitations |

| Cost-effective: Readily available and inexpensive compared to many commercial fluorescent probes. | Potential for Non-specific Binding: Can bind to surfaces and other proteins, requiring careful controls. |

| Environmentally Sensitive: Provides valuable information on the local microenvironment of the probe. | Photobleaching: Like many fluorophores, it can be susceptible to photobleaching under intense illumination. [11] |

| Versatile: Can be used for a wide range of applications, from protein labeling to enzyme kinetics. | Broad Spectra: The excitation and emission spectra are relatively broad, which may lead to spectral overlap in multi-probe experiments. |

Conclusion and Future Perspectives

Reactive Blue 2 remains a valuable and accessible tool for molecular biologists. Its utility as a fluorescent probe for studying protein structure and function is well-established. While newer, more sophisticated probes have been developed, the fundamental principles learned from using Reactive Blue 2 are transferable and provide a solid foundation for fluorescence-based assays. Future work may involve the development of derivatives of Reactive Blue 2 with improved photophysical properties, such as higher quantum yields and greater photostability, further expanding its utility in the field.

References

-

Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Retrieved from [Link]

- Santos, E. M., Sheng, W., & Esmatpour Salmani, A. (2024). Regulation of Absorption and Emission in a Protein/Fluorophore Complex. Journal of the American Chemical Society.

- Cox, J. A., & Milos, M. (1987). Mechanism of Fluorescence and Conformational Changes of the Sarcoplasmic Calcium Binding Protein of the Sand Worm Nereis diversicolor upon Ca2+ or Mg2+ Binding. The Journal of biological chemistry, 262(14), 6569–6574.

-

Seidler, M. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). Retrieved from [Link]

- Kalyan, R., & D.K., P. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & redox signaling, 29(6), 518–540.

- Byrne, A., & Gunnlaugsson, T. (2026, January 5). Structure−Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High. The Journal of Organic Chemistry.

- Bull, S. D., et al. (2019, August 28). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research.

-

Flinn Scientific Canada. (n.d.). Reaction Kinetics in Blue. Retrieved from [Link]

- Ferreira, C., & Vale, N. (2022). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Applied Spectroscopy Reviews, 57(1), 1-22.

-

PubChem. (n.d.). Reactive Blue 2. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Determination of decolorization properties of Reactive Blue 19 using horseradish peroxidase enzyme, Turkish. Retrieved from [Link]

-

Wei, H., et al. (2026, January 8). (PDF) Reactive Fluorescent Probe for Covalent Membrane-Anchoring: Enabling Real-time Imaging of Protein Aggregation Dynamics in Live Cells. Retrieved from [Link]

- Grigor'ev, I. A., et al. (2020). New Application of the Commercially Available Dye Celestine Blue B as a Sensitive and Selective Fluorescent “Turn-On” Probe for Endogenous Detection of HOCl and Reactive Halogenated Species. International Journal of Molecular Sciences, 21(17), 6069.

-

ResearchGate. (2025, August 6). The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells. | Request PDF. Retrieved from [Link]

-

World dye variety. (2012, May 15). Reactive Blue 2. Retrieved from [Link]

- Houghtaling, J., et al. (2013). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. Current molecular pharmacology, 6(3), 180–195.

- Aron, A. T., & Li, Y. (2012). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Chemical Society reviews, 41(9), 3503–3517.

- Das, S., et al. (2022). Enzymatic biodegradation, kinetic study, and detoxification of Reactive Red-195 by Halomonas meridiana isolated from Marine Sediments of Andaman Sea, India. International Journal of Environmental Science and Technology, 19(1), 1-14.

-

ResearchGate. (2018, July 20). Do blue and red shift in fluorescence spectroscopy of protein sample indicates denaturation?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Removal of Reactive Blue 21 and Reactive Red 195 dyes using horseradish peroxidase as catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Blue bottle experiment. Retrieved from [Link]

Sources

- 1. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Fluorescence and Conformational Changes of the Sarcoplasmic Calcium Binding Protein of the Sand Worm Nereis diversicolor upon Ca2+ or Mg2+ Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. youtube.com [youtube.com]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Binding Sites of Reactive Blue 2 on Proteins

Introduction: The Enduring Enigma of a Versatile Dye